molecular formula C18H25N3 B11602198 3-(Cyclohexylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-(Cyclohexylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11602198
M. Wt: 283.4 g/mol
InChI Key: QBYMIBNQXHBUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a cyclohexylamino group attached to the tetrahydroisoquinoline core, which is further substituted with an ethyl group and a carbonitrile group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroisoquinoline core is replaced by the cyclohexylamino group.

    Addition of the Ethyl Group: The ethyl group can be introduced through alkylation reactions, where an ethyl halide reacts with the tetrahydroisoquinoline core in the presence of a base.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through cyanation reactions, where a suitable precursor reacts with a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted tetrahydroisoquinolines.

Scientific Research Applications

3-(Cyclohexylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexylamino group attached to an amine.

    Tetrahydroisoquinoline: The core structure without the additional substituents.

    Ethylamine: A simpler compound with an ethyl group attached to an amine.

Uniqueness

3-(Cyclohexylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C18H25N3

Molecular Weight

283.4 g/mol

IUPAC Name

3-(cyclohexylamino)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C18H25N3/c1-2-17-15-11-7-6-10-14(15)16(12-19)18(21-17)20-13-8-4-3-5-9-13/h13H,2-11H2,1H3,(H,20,21)

InChI Key

QBYMIBNQXHBUDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.